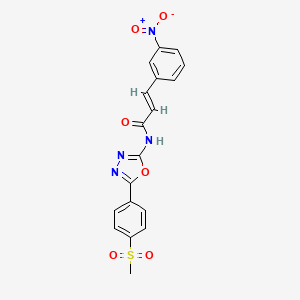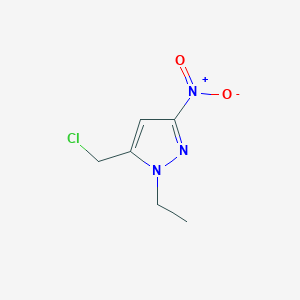
3-(Azidomethyl)-2-bromo-6-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azidomethyl)-2-bromo-6-fluoropyridine is a heterocyclic organic compound that contains azide, bromine, and fluorine functional groups attached to a pyridine ring
作用機序
Target of Action
Azide-modified nucleosides are important building blocks for rna and dna functionalization .
Mode of Action
Azide-modified nucleosides are known to be used in click chemistry based on azide-alkyne cycloaddition . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Azide-modified nucleosides can be converted to various intermediates of glycolysis and the citric acid cycle . This suggests that the compound may affect these and potentially other related pathways.
Pharmacokinetics
It is known that azide-modified nucleotides can be efficient substrates for dna polymerase . This suggests that the compound may have good bioavailability.
Result of Action
It is known that azide-modified nucleotides can be used in dna sequencing by synthesis (sbs), where they are incorporated into the growing dna strand . This suggests that the compound may have a similar effect.
Action Environment
It is known that azide-modified nucleotides can be used in sbs, which is a highly controlled environment . This suggests that the compound may also be sensitive to environmental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-2-bromo-6-fluoropyridine typically involves the introduction of the azidomethyl group to a pre-functionalized pyridine ring. One common method is the nucleophilic substitution reaction where a bromomethyl group is replaced by an azidomethyl group using sodium azide (NaN₃) as the azide source. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, safety measures must be in place due to the potentially hazardous nature of azides.
化学反応の分析
Types of Reactions
3-(Azidomethyl)-2-bromo-6-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The azidomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for introducing the azide group.
Copper(I) Catalysts: Employed in click chemistry for cycloaddition reactions.
Palladium Catalysts: Used in reduction reactions to convert azides to amines.
Major Products Formed
Triazoles: Formed from cycloaddition reactions with alkynes.
Amines: Formed from the reduction of the azide group.
科学的研究の応用
3-(Azidomethyl)-2-bromo-6-fluoropyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its ability to form triazoles, which are common motifs in drug molecules.
Materials Science: Employed in the synthesis of polymers and other materials with specific properties, such as enhanced stability or reactivity.
類似化合物との比較
Similar Compounds
- 3-Azidomethyl-3-methyloxetane
- 3,3-Bis(azidomethyl)oxetane
- 3-Azido-5-(azidomethyl)benzene derivatives
Uniqueness
3-(Azidomethyl)-2-bromo-6-fluoropyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. The combination of these functional groups makes it a versatile compound for various synthetic applications.
特性
IUPAC Name |
3-(azidomethyl)-2-bromo-6-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN4/c7-6-4(3-10-12-9)1-2-5(8)11-6/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACARCGQMCGDYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CN=[N+]=[N-])Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
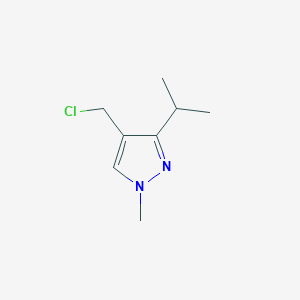
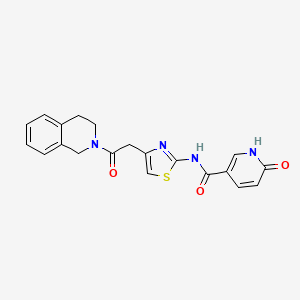
![N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2960878.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2960879.png)
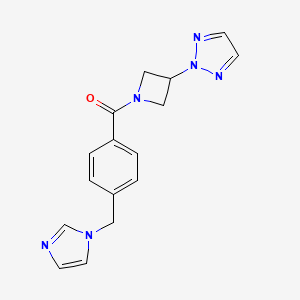
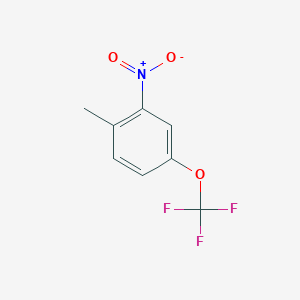
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2960885.png)
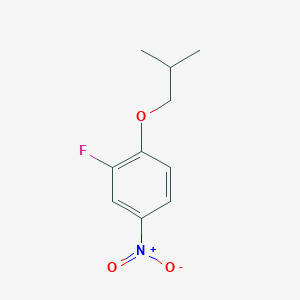
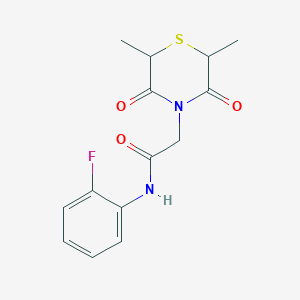
![3-(3-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2960889.png)

